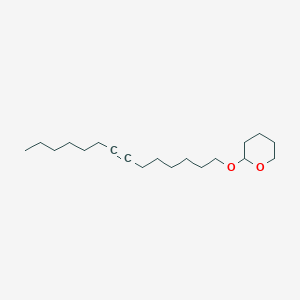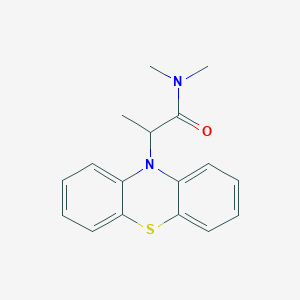
Dipraseodymium tritungsten dodecaoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipraseodymium tritungsten dodecaoxide is an inorganic compound with the molecular formula O12Pr2W3. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is composed of praseodymium and tungsten, forming a complex oxide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipraseodymium tritungsten dodecaoxide typically involves high-temperature solid-state reactions. One common method is the calcination of a mixture of praseodymium oxide (Pr6O11) and tungsten oxide (WO3) at temperatures above 1000°C. The reaction is carried out in an oxygen-rich environment to ensure the formation of the desired oxide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar high-temperature processes but on a larger scale. The raw materials, praseodymium oxide and tungsten oxide, are mixed in precise stoichiometric ratios and subjected to controlled heating in specialized furnaces. The resulting product is then purified and processed for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Dipraseodymium tritungsten dodecaoxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxides.
Reduction: It can be reduced to lower oxidation states using reducing agents such as hydrogen or carbon monoxide.
Substitution: Certain ligands or ions can replace oxygen atoms in the compound, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Oxygen or ozone at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Various ligands or ions in solution, often under acidic or basic conditions.
Major Products Formed
Oxidation: Higher oxides of praseodymium and tungsten.
Reduction: Lower oxides or elemental praseodymium and tungsten.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Dipraseodymium tritungsten dodecaoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, particularly in oxidation and reduction processes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic properties, including its use in targeted drug delivery systems.
Industry: Utilized in the production of advanced materials, such as ceramics and electronic components, due to its unique electrical and thermal properties.
Mecanismo De Acción
The mechanism by which dipraseodymium tritungsten dodecaoxide exerts its effects is primarily related to its ability to participate in redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its molecular targets and pathways involve the transfer of electrons between praseodymium and tungsten atoms, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Praseodymium oxide (Pr6O11)
- Tungsten oxide (WO3)
- Praseodymium tungstate (Pr2(WO4)3)
Uniqueness
Dipraseodymium tritungsten dodecaoxide is unique due to its specific combination of praseodymium and tungsten in a dodecaoxide structure. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
15578-36-6 |
|---|---|
Fórmula molecular |
O12Pr2W3+2 |
Peso molecular |
1025.3281 |
Sinónimos |
dipraseodymium tritungsten dodecaoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








